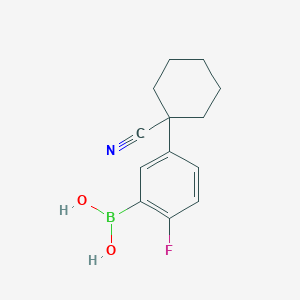
5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyanocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the borylation of a 2-fluorophenyl derivative, followed by the introduction of the cyanocyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to minimize steps and maximize yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The cyanocyclohexyl group can be reduced to form primary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with other organic molecules makes it valuable in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism by which 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid exerts its effects depends on its specific application. In the context of medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine and cyanocyclohexyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the fluorine and cyanocyclohexyl groups, making it less selective in certain applications.
2-Fluorophenylboronic acid: Similar structure but without the cyanocyclohexyl group, resulting in different reactivity and binding properties.
Cyclohexylboronic acid: Lacks the phenyl and fluorine groups, leading to different chemical behavior.
Uniqueness: 5-(1-Cyanocyclohexyl)-2-fluorophenylboronic acid is unique due to the combination of its boronic acid group with both fluorine and cyanocyclohexyl substituents. This unique structure imparts specific reactivity and binding characteristics, making it valuable in applications where high selectivity and stability are required.
Properties
IUPAC Name |
[5-(1-cyanocyclohexyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c15-12-5-4-10(8-11(12)14(17)18)13(9-16)6-2-1-3-7-13/h4-5,8,17-18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZWUCOLZQGZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CCCCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
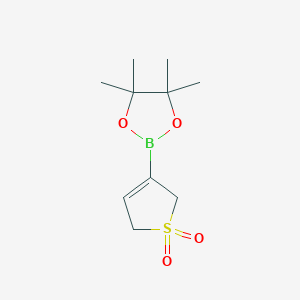
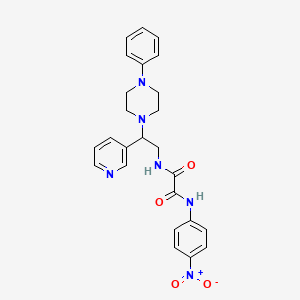
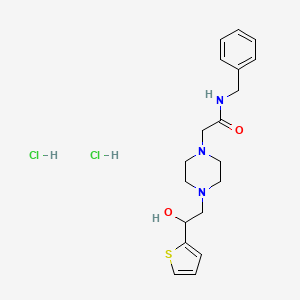
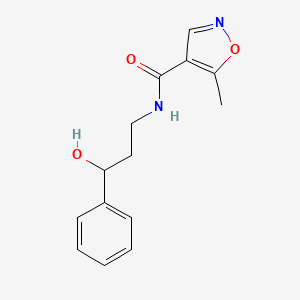
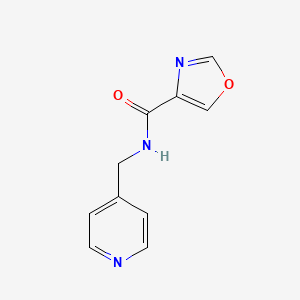
![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)

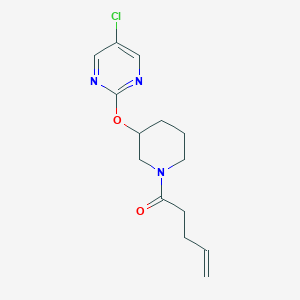
![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
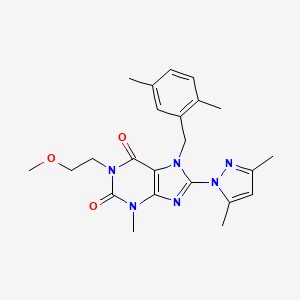
![2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2647303.png)
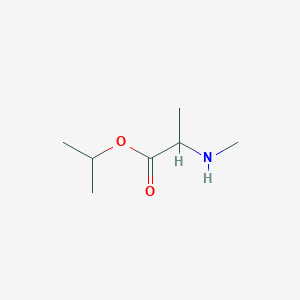
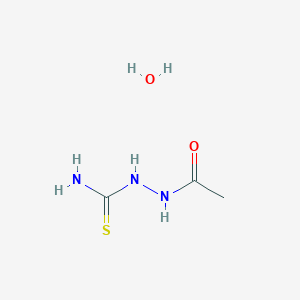
![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
